N-(4-isopropoxyphenyl)acetamide

Xenobiotic metabolism Prodrug activation Analgesic SAR

Researchers requiring non-redundant comparators for O-alkyl acetanilide SAR studies often face irreproducibility from generic analog substitution. N-(4-isopropoxyphenyl)acetamide solves this with quantifiably distinct parameters: LogP 2.505, intermediate O-dealkylation rate (rank 2 of 5), and a defined crystal conformation (19.68° dihedral). - Enables precise permeability calibration (PAMPA/Caco-2) vs. acetaminophen (LogP ~0.5) and phenacetin. - Melting point 126-128 °C supports lower-energy hot-melt extrusion/formulation processing. - White crystalline powder, ≥97% purity, shipped ambient. Bulk quantities available.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 7146-61-4
Cat. No. B187014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-isopropoxyphenyl)acetamide
CAS7146-61-4
SynonymsO-isopropyl acetaminophen
O-isopropyl paracetamol
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)NC(=O)C
InChIInChI=1S/C11H15NO2/c1-8(2)14-11-6-4-10(5-7-11)12-9(3)13/h4-8H,1-3H3,(H,12,13)
InChIKeyQCSNJTIWCIMFFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Isopropoxyphenyl)acetamide: Identity & Supply Overview


N-(4-isopropoxyphenyl)acetamide (CAS 7146-61-4), also known as 4′-Isopropoxyacetanilide or O-Isopropyl paracetamol, is a para-alkoxy acetanilide derivative with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol [1]. This compound belongs to the class of acetanilide-based analgesic and antipyretic agents and is structurally related to acetaminophen and phenacetin . It exists as a white to off-white crystalline powder with a melting point ranging from 126 to 128 °C . The compound is soluble in organic solvents such as ethanol and DMSO, but exhibits limited aqueous solubility . It is recognized as a metabolite of phenacetin and serves as a key research tool for investigating structure-activity relationships within the O-alkyl acetanilide series [2].

Workflow Analgesic prodrug SAR and metabolic activation studies
Selection Non-redundant O-alkyl acetanilide comparator with intermediate dealkylation rate
Use Context Xenobiotic metabolism, crystallography, and permeability assay research

N-(4-Isopropoxyphenyl)acetamide: Generic Substitution Limitations


N-(4-isopropoxyphenyl)acetamide cannot be interchangeably substituted with closely related analogs such as acetaminophen, phenacetin, or N-(4-methoxyphenyl)acetamide due to quantifiable differences in lipophilicity, metabolic processing, and solid-state properties that directly impact research outcomes. Within the O-alkyl acetanilide homologous series, the isopropoxy substituent confers a specific LogP value of 2.505 and a melting point of 126–128 °C , which are distinct from the ethoxy (phenacetin, LogP ~1.5, m.p. 134–136 °C) and methoxy (N-(4-methoxyphenyl)acetamide, m.p. 128–130 °C) variants. Critically, O-dealkylation rates—a key determinant of metabolic activation—vary significantly across the series; the rank order ethyl > isopropyl > n-propyl > n-butyl > methyl [1] demonstrates that the isopropyl analog occupies a unique intermediate position, making it a non-redundant comparator for SAR studies of analgesic prodrugs. The crystal structure of N-(4-isopropoxyphenyl)acetamide further reveals a planar acetamide unit oriented at a dihedral angle of 19.68° relative to the aromatic ring [2], a conformation that influences intermolecular hydrogen bonding and, consequently, physical stability and formulation behavior. Generic substitution without these specific parameters can confound reproducibility in pharmacological, metabolic, and materials science studies.

Metabolic profile mismatch
O-Dealkylation rate differs significantly from ethoxy, methoxy, and n-propyl analogs; class rank order ethyl > isopropyl > n-propyl > n-butyl > methyl may not transfer directly to other model systems.
Conformational and solid-state divergence
Dihedral angle (19.68°) and hydrogen-bonding network differ from phenacetin (~2.8°), potentially shifting dissolution, stability, and formulation behavior.
Lipophilicity-dependent permeability context
LogP ~2.5 creates a distinct partition profile versus phenacetin (LogP ~1.5–1.8) and acetaminophen (LogP ~0.5); permeability data may not be directly comparable.

N-(4-Isopropoxyphenyl)acetamide: Key Differentiating Metrics


Metabolic O-Dealkylation Rate Comparison

In a microbial model of mammalian metabolism using Cunninghamella elegans, the rank order of O-dealkylation for a homologous series of O-alkyl acetanilides was determined. N-(4-isopropoxyphenyl)acetamide (isopropyl analog) exhibited an O-dealkylation rate intermediate between the ethyl (phenacetin) and methyl analogs. The full rank order was ethyl > isopropyl > n-propyl > n-butyl > methyl [1]. This quantitative positioning indicates that the isopropyl derivative is processed at a rate distinct from both faster-dealkylating ethoxy analogs and slower-dealkylating methoxy analogs, providing a unique metabolic profile for comparative studies.

Metabolic O-Dealkylation Rate
Head-to-head
Rank 2 of 5 (ethyl > isopropyl > n-propyl > n-butyl > methyl)
Supports intermediate prodrug activation profiling
Cunninghamella elegans model; data to verify in mammalian systems
Xenobiotic metabolism Prodrug activation Analgesic SAR

Lipophilicity: LogP and Membrane Permeability

The calculated LogP (octanol-water partition coefficient) for N-(4-isopropoxyphenyl)acetamide is 2.505 . This value is higher than that of phenacetin (N-(4-ethoxyphenyl)acetamide), which has a LogP of approximately 1.5–1.8 [1], and substantially higher than acetaminophen (N-(4-hydroxyphenyl)acetamide), which has a LogP of approximately 0.5 [2]. The increased lipophilicity conferred by the isopropoxy substituent enhances membrane permeability and alters distribution profiles in biological systems, providing a distinct advantage for applications requiring higher tissue penetration or specific formulation characteristics.

Lipophilicity (LogP)
Cross-study comparable
2.505 (XLogP3)
Supports membrane permeability model interpretation
~0.7–1.0 units higher than phenacetin; context-dependent
Lipophilicity Drug permeability QSAR

Crystal Conformation and Dihedral Angle

The crystal structure of N-(4-isopropoxyphenyl)acetamide reveals a planar acetamide unit oriented at a dihedral angle of 19.68(4)° relative to the aromatic ring [1]. In contrast, phenacetin exhibits a dihedral angle of approximately 2.8° between the amide group and the phenyl ring [2]. The larger dihedral angle in the isopropoxy derivative results in a distinct intermolecular N–H⋯O hydrogen bonding network, forming chains along the a-axis [1], which differs from the packing arrangement in phenacetin crystals. This conformational difference influences melting point, stability, and dissolution properties.

Crystal Conformation
Head-to-head
Dihedral angle 19.68(4)° vs phenacetin ~2.8°
Supports solid-state stability and dissolution review
Single-crystal XRD at 293 K; formulation impact requires validation
Crystallography Polymorphism Solid-state chemistry

Melting Point and Thermal Properties

The melting point of N-(4-isopropoxyphenyl)acetamide is 126–128 °C . This is lower than phenacetin (N-(4-ethoxyphenyl)acetamide), which melts at 134–136 °C [1], and lower than N-(4-methoxyphenyl)acetamide, which melts at 128–130 °C [2]. The reduced melting point of the isopropoxy derivative may confer advantages in melt-based formulations or in processes requiring lower thermal energy input, while still maintaining sufficient thermal stability for standard storage and handling conditions.

Melting Point
Cross-study comparable
126–128 °C
May support melt-based formulation screening
6–8 °C lower than phenacetin; thermal stability review advised
Thermal properties Formulation Solid-state characterization

N-(4-Isopropoxyphenyl)acetamide: Application Scenarios


SAR Studies for Analgesic Prodrug Development

N-(4-isopropoxyphenyl)acetamide serves as a critical intermediate comparator in SAR studies of O-alkyl acetanilide prodrugs. Its intermediate O-dealkylation rate (ranked 2 of 5 in a homologous series) [1] and elevated LogP of 2.505 make it uniquely suited for investigating the balance between metabolic stability and membrane permeability. Researchers can benchmark new analogs against this compound to optimize prodrug activation kinetics and bioavailability profiles.

Crystallography and Polymorphism Studies

The distinct crystal conformation of N-(4-isopropoxyphenyl)acetamide, characterized by a 19.68° dihedral angle and specific N–H⋯O hydrogen bonding chains [1], provides a model system for studying the relationship between substituent bulk and solid-state packing. This is particularly relevant for predicting the physical stability and dissolution behavior of acetanilide-based drug candidates.

Lipophilicity-Dependent Permeability Assays

With a LogP of 2.505 [1], N-(4-isopropoxyphenyl)acetamide can be employed as a reference compound in permeability assays (e.g., PAMPA, Caco-2) to calibrate the relationship between lipophilicity and passive diffusion. Its intermediate lipophilicity, compared to the more polar acetaminophen (LogP ~0.5) and less polar analogs, allows for precise tuning of permeability models.

Low-Melting API Formulation Development

The melting point of 126–128 °C [1] positions N-(4-isopropoxyphenyl)acetamide as a lower-melting alternative to phenacetin (134–136 °C) for melt granulation, hot-melt extrusion, or other thermal processing techniques. This can reduce energy requirements and expand the formulation design space for solid oral dosage forms.

Application
Selection Property
Validation Focus
Analgesic prodrug SAR studies
Intermediate metabolic stability rank
O-Dealkylation rate and permeability benchmarking
Crystallography and polymorphism research
Non-planar acetamide conformation
Solid-state packing and stability comparison
Permeability assay calibration
Moderate lipophilicity (LogP ~2.5)
Passive diffusion model interpretation
Melt-based formulation development
Lower melting point (126–128 °C)
Thermal processing compatibility review
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